2-Chloro-3-(3-phenyl-[1,2,4]oxadiazol-5-yl)-pyridine
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Overview
Description
2-Chloro-3-(3-phenyl-[1,2,4]oxadiazol-5-yl)-pyridine is an organic compound that belongs to the class of phenyloxadiazoles. These compounds are characterized by a benzene ring linked to a 1,2,4-oxadiazole ring through a carbon-carbon or carbon-nitrogen bond. The presence of the oxadiazole ring, a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms, imparts unique chemical properties to the compound .
Preparation Methods
The synthesis of 2-Chloro-3-(3-phenyl-[1,2,4]oxadiazol-5-yl)-pyridine typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One common method is the uronium activation method, which involves the reaction of carboxylic acids with amidoximes in the presence of uronium salts . This method yields the desired oxadiazole derivatives in high yields (66-96%). Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield .
Chemical Reactions Analysis
2-Chloro-3-(3-phenyl-[1,2,4]oxadiazol-5-yl)-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Chloro-3-(3-phenyl-[1,2,4]oxadiazol-5-yl)-pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-phenyl-[1,2,4]oxadiazol-5-yl)-pyridine involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit human carbonic anhydrase isoforms, which are related to cancer therapy . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
2-Chloro-3-(3-phenyl-[1,2,4]oxadiazol-5-yl)-pyridine can be compared with other similar compounds, such as:
1,2,4-Triazoles: These compounds also contain a five-membered ring with nitrogen atoms but differ in their electronic properties and reactivity.
1,3,4-Oxadiazoles: These regioisomers have different substitution patterns, leading to variations in their chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the chloro and phenyl groups, which impart distinct chemical and biological properties .
Properties
IUPAC Name |
5-(2-chloropyridin-3-yl)-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-11-10(7-4-8-15-11)13-16-12(17-18-13)9-5-2-1-3-6-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQYNHMPJRKJPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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